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Compound of Interest

Compound Name: CAY10526

Cat. No.: B1668649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of CAY10526
and celecoxib, focusing on their mechanisms of action, effects on cancer cell signaling, and

induction of apoptosis. The information is supported by experimental data from various studies,

summarized for ease of comparison.

At a Glance: Key Differences
Feature CAY10526 Celecoxib

Primary Target
Microsomal prostaglandin E

synthase-1 (mPGES-1)[1]
Cyclooxygenase-2 (COX-2)[2]

Mechanism of Action

Inhibits the final step of

prostaglandin E2 (PGE2)

synthesis[1]

Primarily inhibits the

production of prostaglandins,

including PGE2, by blocking

the COX-2 enzyme. Also

exhibits COX-2-independent

anti-cancer effects[2][3]

Reported Anti-Cancer Effects
Induces apoptosis, inhibits cell

proliferation[4]

Induces apoptosis, inhibits cell

proliferation, angiogenesis,

and metastasis[5][6]
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Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for

CAY10526 and celecoxib in various cancer cell lines as reported in different studies. It is

important to note that these values are highly dependent on the specific cancer cell line and the

experimental conditions used.

Table 1: IC50 Values of CAY10526 in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
Duration of
Treatment

Reference

Melanoma Cell

Lines (mPGES-1

expressing)

Melanoma <5 Not Specified [1]

T-cell acute

lymphoblastic

leukemia (T-ALL)

Leukemia 16.7 24 hours [4]

A549 Lung Cancer

Not specified, but

showed inhibitory

effect

48 and 72 hours [7][8]

Table 2: IC50 Values of Celecoxib in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Duration of
Treatment

Reference

Hematopoietic

and Epithelial

Cell Lines

Various 35-65 Not Specified [5]

Urothelial

Carcinoma

(NTUB1, T24)

Bladder Cancer

Dose-dependent

reduction in

viability

24 hours [9]

HCT-15, HT-29 Colon Cancer
Dose-dependent

cytotoxicity
48 hours [10]

MDA-MB-231 Breast Cancer 26.4 ± 0.829 48 hours [11]

QBC939
Cholangiocarcino

ma

~20-40

(estimated from

data)

48 hours [12]

COX-2 Inhibition

Assay
N/A 0.45 N/A [13]

Mechanism of Action and Signaling Pathways
Both CAY10526 and celecoxib exert their anti-cancer effects by modulating key signaling

pathways involved in cell survival, proliferation, and apoptosis.

CAY10526
CAY10526 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the

terminal enzyme in the production of PGE2. By inhibiting mPGES-1, CAY10526 reduces the

levels of PGE2, a key inflammatory mediator that promotes tumor growth.[1]

Affected Signaling Pathways:

JAK/STAT Pathway: CAY10526 has been shown to inhibit the JAK/STAT signaling pathway.

[4]

TGF-β/Smad3 Pathway: Inhibition of this pathway by CAY10526 has been observed.[4]
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PI3K/AKT Pathway: CAY10526 can suppress the PI3K/AKT signaling cascade, which is

crucial for cell survival and proliferation.[4]
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CAY10526 Signaling Pathway

Celecoxib
Celecoxib is a selective COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to

prostaglandins, including PGE2.[2] However, its anti-cancer effects are also mediated through

COX-2-independent mechanisms.[3]

Affected Signaling Pathways:

COX-2/PGE2 Pathway: As a selective COX-2 inhibitor, celecoxib's primary mechanism

involves the downregulation of PGE2 production.[14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1668649?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372224/
https://www.benchchem.com/product/b1668649?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668649?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21345578/
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1557790/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB Pathway: Celecoxib can inhibit the NF-κB signaling pathway, a key regulator of

inflammation and cell survival.

Akt Signaling: Celecoxib has been shown to suppress the Akt signaling pathway, leading to

decreased cell survival.

Wnt/β-catenin Pathway: This pathway, often dysregulated in cancer, can be inhibited by

celecoxib.
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Celecoxib Signaling Pathway

Induction of Apoptosis
Both compounds have been demonstrated to induce apoptosis in cancer cells, a key

mechanism for their anti-tumor activity.
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CAY10526: Studies have shown that CAY10526 induces apoptosis in T-cell lymphoma cells.

This is accompanied by an increase in the expression of cleaved caspase-3, a key

executioner caspase in the apoptotic cascade.[4]

Celecoxib: Celecoxib induces apoptosis in a variety of cancer cell lines, often through both

COX-2 dependent and independent mechanisms.[2][5] This can involve the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways. For instance, in urothelial carcinoma

cells, celecoxib treatment leads to an increase in Annexin V-positive cells, indicating

apoptosis.[9]

Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the effects of CAY10526
and celecoxib on cancer cells.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.

Experimental Workflow

Seed cancer cells in a 96-well plate Treat cells with varying concentrations of CAY10526 or Celecoxib Incubate for a specified duration (e.g., 24, 48, 72 hours) Add MTT reagent to each well Incubate to allow formazan crystal formation Solubilize formazan crystals with a solvent (e.g., DMSO) Measure absorbance at a specific wavelength (e.g., 570 nm) Calculate cell viability relative to untreated controls
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21345578/
https://pubmed.ncbi.nlm.nih.gov/21345578/
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372224/
https://pubmed.ncbi.nlm.nih.gov/11929821/
https://pubmed.ncbi.nlm.nih.gov/11929821/
https://pubmed.ncbi.nlm.nih.gov/11929821/
https://pubmed.ncbi.nlm.nih.gov/11965228/
https://pubmed.ncbi.nlm.nih.gov/11965228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236256/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00618
https://www.researchgate.net/figure/Celecoxib-reduces-cell-viability-and-induces-apoptosis-in-UC-cells-and-SV-HUC-cells-A_fig8_221967862
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4611805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4611805/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1557790/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1557790/full
https://www.benchchem.com/product/b1668649#cay10526-vs-celecoxib-in-cancer-cells
https://www.benchchem.com/product/b1668649#cay10526-vs-celecoxib-in-cancer-cells
https://www.benchchem.com/product/b1668649#cay10526-vs-celecoxib-in-cancer-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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